molecular formula C14H14N2O5S B4582618 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4582618
M. Wt: 322.34 g/mol
InChI Key: XGRYJZDLJLNFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C14H14N2O5S and its molecular weight is 322.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.06234272 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

A study focused on the nonlinear optical properties of novel styryl dyes, including a compound similar to 5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This research discovered that these compounds exhibited promising characteristics as nonlinear optical materials for device applications due to their enhanced nonlinear absorption coefficient and effective third-order susceptibility, attributed to the increased π electron density (Shettigar et al., 2009).

Antibacterial Applications

A range of pyrimidine derivatives, related to the given compound, has been investigated for their antibacterial properties. Research in this area includes the development of new routes for synthesizing these derivatives, which demonstrated significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Roth et al., 1980).

Antitumor Activities

Studies have explored the antitumor activities of pyrimidine derivatives. These compounds, including ones structurally similar to the specified chemical, have shown potential as inhibitors of dihydrofolate reductase, an enzyme crucial in the proliferation of cancer cells. This highlights their potential application in cancer therapeutics (Grivsky et al., 1980).

Antiviral Activity

Some derivatives of pyrimidines, related to the target compound, have been evaluated for their antiviral activities. These studies have shown that certain pyrimidine derivatives can effectively inhibit the replication of retroviruses, including HIV, in cell cultures, indicating their potential use in antiretroviral therapies (Hocková et al., 2003).

Synthesis and Characterization

Research into the synthesis and characterization of related pyrimidine derivatives has provided insights into the chemical properties and potential applications of these compounds. Such studies are foundational in understanding how these compounds can be synthesized and manipulated for various scientific applications (Brahmachari & Nayek, 2017).

properties

IUPAC Name

5-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-20-11-7-8(2-3-10(11)21-5-4-17)6-9-12(18)15-14(22)16-13(9)19/h2-3,6-7,17H,4-5H2,1H3,(H2,15,16,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRYJZDLJLNFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.